molecular formula C11H14N4O B2701157 1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol CAS No. 1176499-81-2

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol

Cat. No. B2701157
CAS RN: 1176499-81-2
M. Wt: 218.26
InChI Key: RSZMZDSRUOLQNG-UHFFFAOYSA-N
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Description

“1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a pyrazol ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of β-dicarbonyl and amine compounds . In one study, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . Another study showed the synthesis of a novel compound under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be established by techniques such as NMR spectroscopy and X-ray diffraction analysis . Computational studies using density functional theory (DFT) can also be used to investigate the association between their molecular and electronic structure .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. For example, they can act as corrosion inhibitors on mild steel in hydrochloric acid medium . They can also undergo dipolar additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol” can be determined by various techniques. For example, its molecular weight can be determined by mass spectrometry .

Scientific Research Applications

Antimicrobial Agents

This compound has been synthesized and evaluated for its biological activity as an antimicrobial agent . The structures of the compounds were established by nuclear magnetic resonance (1H and 13C), infrared, and mass spectral data, and by elemental analysis . They were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .

Solvent-Free Synthesis

A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst . This method provides an environmentally friendly alternative to traditional solvent-based reactions.

Antibacterial Activity

The newly synthesized compounds were screened for their in vitro antibacterial activity against two Gram-positive and two Gram-negative pathogenic bacteria such as Bacillus pumilus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Cytotoxicity

Nine of these compounds were screened for their cytotoxicity against the human Caucasian promyelocytic leukemia (HL-60) cell line using the alamarBlue® assay . Preliminary results reveal that compounds 3a, 3b, 3d, 5a, and 5d are showing moderate-to-significant cytotoxic and antibacterial activity .

Antileukemic Activity

Pyrazole derivatives, including 5-aminopyrazoles, have been found to exhibit antileukemic activity .

Antidiabetic Activity

Pyrazole derivatives have also been found to exhibit antidiabetic activity .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the specific application. For example, some pyrimidine analogs have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol” would depend on its specific properties and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-6-5-7(2)13-11(12-6)15-9(4)10(16)8(3)14-15/h5,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMZDSRUOLQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-ol

CAS RN

1176499-81-2
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-ol
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